molecular formula C6H12O2 B048227 Diacetone alcohol-d12 CAS No. 114253-85-9

Diacetone alcohol-d12

Cat. No.: B048227
CAS No.: 114253-85-9
M. Wt: 128.23 g/mol
InChI Key: SWXVUIWOUIDPGS-YDUIPVTMSA-N
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Description

Diacetone alcohol-d12, also known as 4-hydroxy-4-methyl-2-pentanone-d12, is a deuterated form of diacetone alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid that is commonly used as a solvent and synthetic intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Diacetone alcohol-d12, also known as 4-Hydroxy-4-methyl-2-pentanone-d12, is primarily used as a synthetic intermediate in the preparation of other compounds . It doesn’t have a specific biological target, but its chemical properties make it a valuable compound in various chemical reactions .

Mode of Action

The compound acts as a solvent and a synthetic intermediate . It participates in reactions such as the aldol condensation, where it can combine with other molecules under the influence of a catalyst . This reaction is crucial in the production of many valuable chemicals .

Biochemical Pathways

This compound is involved in the aldol condensation pathway . This pathway is essential for the production of many valuable chemicals, including diacetone alcohol (DAA), mesityl oxide (MO), and isophorone (IP) . The aldol reaction of acetone leads to the formation of diacetone alcohol, which can then undergo dehydration to form mesityl oxide .

Result of Action

The primary result of this compound’s action is the production of other compounds through chemical reactions . For example, in the aldol condensation reaction, it contributes to the efficient production of diacetone alcohol, mesityl oxide, and isophorone .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the aldol condensation of acetone by refluxing on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide, and isophorone . The reaction’s efficiency is improved under mild conditions (56 °C, 100 kPa) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetone alcohol-d12 can be synthesized through the aldol condensation of deuterated acetone. The reaction is typically catalyzed by a base such as barium hydroxide. The process involves the condensation of two molecules of deuterated acetone to form this compound. The reaction conditions include maintaining a temperature range between -30°C and 45°C, with the addition of water to enhance selectivity and catalyst service time .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar aldol condensation process. The reaction is carried out in a continuous fixed bed reactor, which allows for higher selectivity and efficiency compared to batch reactors. The use of strongly basic ion exchange resins, such as Amberlyst A26-OH, as catalysts is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Diacetone alcohol-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.

    Dehydration: Dehydration reactions are often catalyzed by acidic catalysts such as sulfuric acid or phosphoric acid.

Major Products Formed

    Oxidation: Mesityl oxide-d12

    Reduction: Hexylene glycol-d12

    Dehydration: Mesityl oxide-d12

Scientific Research Applications

Diacetone alcohol-d12 has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: this compound is used in the preparation of deuterated biological samples for mass spectrometry and other analytical techniques.

    Medicine: It is employed in the synthesis of pharmaceuticals and as a solvent in drug formulation.

    Industry: This compound is used in the production of coatings, adhesives, and cleaning agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterated form also exhibits different physical and chemical properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVUIWOUIDPGS-YDUIPVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443621
Record name Diacetone alcohol-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114253-85-9
Record name Diacetone alcohol-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114253-85-9
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